3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine
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Overview
Description
3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Attachment of the cyclopropyl group: This step may involve the use of cyclopropyl halides or other cyclopropyl-containing reagents.
Introduction of the pyrazole and piperidine moieties: These groups can be introduced through various coupling reactions, such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.
Reduction: Reduction reactions could target the oxadiazole ring or other functional groups.
Substitution: Various substitution reactions can occur, especially at the pyrazole and piperidine moieties.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halides, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may also make it a useful ligand in coordination chemistry.
Biology
In biology, the compound could be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicine, the compound might be explored for its therapeutic potential. Its ability to interact with specific enzymes or receptors could make it a valuable lead compound for the development of new drugs.
Industry
In industry, the compound could be used in the development of new materials with unique properties. Its stability and reactivity might make it suitable for applications in coatings, adhesives, or other advanced materials.
Mechanism of Action
The mechanism of action of 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme inhibition: The compound might inhibit specific enzymes by binding to their active sites.
Receptor modulation: It could act as an agonist or antagonist at various receptors.
Pathway interference: The compound might interfere with specific biochemical pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
Other oxadiazoles: Compounds with similar oxadiazole rings but different substituents.
Pyrazole derivatives: Compounds containing the pyrazole moiety with various functional groups.
Piperidine derivatives: Compounds with the piperidine ring and different substituents.
Uniqueness
The uniqueness of 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine lies in its combination of functional groups and structural features. This combination may confer unique properties, such as specific reactivity or biological activity, that distinguish it from other similar compounds.
Properties
IUPAC Name |
3-cyclopropyl-5-[[1-(1-ethyl-3,5-dimethylpyrazol-4-yl)sulfonylpiperidin-3-yl]methyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O3S/c1-4-23-13(3)17(12(2)20-23)27(24,25)22-9-5-6-14(11-22)10-16-19-18(21-26-16)15-7-8-15/h14-15H,4-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVDXVEBWOSLGBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)S(=O)(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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